Cas no 90-46-0 (Xanthydrol)

Xanthydrol structure
Xanthydrol structure
Produktname:Xanthydrol
CAS-Nr.:90-46-0
MF:C13H10O2
MW:198.217303752899
MDL:MFCD00005057
CID:34565
PubChem ID:72861

Xanthydrol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 9H-xanthen-9-ol
    • 9-Hydroxyxanthene
    • C13H10O2
    • Xanthydrol
    • XANTHYDROL(RG)
    • 9-H-xanthen-9-ol
    • 9-hydroxy-9H-dibenzo[b,e]pyran
    • 9-Xanthenol
    • 9-Xanthydrol
    • Hydroxyxanthene
    • Xanthanol
    • Xanthen-9-ol
    • Xanthene,hydroxy
    • xanthene-9-ol
    • Xanthydrol solution
    • Xanthene, hydroxy-
    • NSC4038
    • 7131M69IKF
    • Xanthrol
    • Xanthydrol, 98%
    • Oprea1_119099
    • JFRMYMMIJXLMBB-UHFFFAOYSA-N
    • WLN: T C666 BO IHJ IQ
    • STL283997
    • SBB069492
    • EINECS 201-996-1
    • NSC-4038
    • CHEMBL5204890
    • CS-W015654
    • EN300-19235
    • CARBAMICACID2,3-DIBROMOPROPYLESTER
    • CCRIS 1640
    • FT-0621674
    • WLN: T C666 BO IVJ EG D1- AT6N DOTJ
    • A843556
    • UNII-7131M69IKF
    • AS-35115
    • BDBM50599588
    • X0055
    • AMY23624
    • SCHEMBL521775
    • LS-162422
    • MFCD00005057
    • BRN 0010395
    • InChI=1/C13H10O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13-14
    • xanthydrol ; 9-Hydroxyxanthene
    • NSC 4038
    • AKOS000120607
    • AI3-01536
    • H-9000
    • 90-46-0
    • Q4021716
    • 5-17-04-00502 (Beilstein Handbook Reference)
    • DTXSID8059009
    • Xanthydrol, for the detection of urea, >=99.0% (HPLC)
    • Xanthen-9-ol (6CI, 7CI, 8CI)
    • Xanthene alcohol
    • NS00008884
    • MDL: MFCD00005057
    • Inchi: 1S/C13H10O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13-14H
    • InChI-Schlüssel: JFRMYMMIJXLMBB-UHFFFAOYSA-N
    • Lächelt: OC1C2C(=CC=CC=2)OC2C1=CC=CC=2
    • BRN: 0010395

Berechnete Eigenschaften

  • Genaue Masse: 198.06808g/mol
  • Oberflächenladung: 0
  • XLogP3: 1.9
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Anzahl drehbarer Bindungen: 0
  • Monoisotopenmasse: 198.06808g/mol
  • Monoisotopenmasse: 198.06808g/mol
  • Topologische Polaroberfläche: 29.5Ų
  • Schwere Atomanzahl: 15
  • Komplexität: 207
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Oberflächenladung: 0
  • Tautomerzahl: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Weiße Kristalle
  • Dichte: 0.83 g/mL at 20 °C
  • Schmelzpunkt: 127-128 °C (lit.)
  • Siedepunkt: 275.53°C (rough estimate)
  • Flammpunkt: Fahrenheit: 51.8° f< br / >Celsius: 11° C< br / >
  • Brechungsindex: 1.6620 (estimate)
  • Löslichkeit: methanol: 0.1 g/mL, clear
  • Stabilität/Haltbarkeit: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 29.46000
  • LogP: 2.87400
  • Farbe/Form: ~10% in methanol
  • Sensibilität: Light Sensitive

Xanthydrol Sicherheitsinformationen

Xanthydrol Zolldaten

  • HS-CODE:2932999099
  • Zolldaten:

    China Zollkodex:

    2932999099

    Übersicht:

    2932999099. Andere heterocyclische Verbindungen, die nur Sauerstoffheteratome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    2932999099. andere heterocyclische Verbindungen nur mit Sauerstoffheteratom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

Xanthydrol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
X743650-2.5g
Xanthydrol
90-46-0
2.5g
$ 305.00 2023-09-05
eNovation Chemicals LLC
D565789-25g
Xanthydrol
90-46-0 97%
25g
$160 2024-05-23
Enamine
EN300-19235-25.0g
9H-xanthen-9-ol
90-46-0 99%
25g
$173.0 2023-05-31
BAI LING WEI Technology Co., Ltd.
357778-5G
Xanthydrol, 98%
90-46-0 98%
5G
¥ 509 2021-07-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X87950-5g
9H-Xanthen-9-ol
90-46-0 95%
5g
¥140.0 2023-09-05
eNovation Chemicals LLC
Y1043449-25g
9-Hydroxyxanthene
90-46-0 95%
25g
$100 2024-06-07
TRC
X743650-10g
Xanthydrol
90-46-0
10g
$ 85.00 2022-03-29
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB35093-5g
Xanthydrol
90-46-0 97%
5g
284.00 2021-06-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017739-5g
Xanthydrol
90-46-0 97%
5g
¥187 2024-05-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
X820568-25g
Xanthydrol
90-46-0 97%
25g
968.00 2021-05-17

Xanthydrol Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Catalysts: (SP-5-12)-Oxo[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato(2-)-… Solvents: Dichloromethane ;  -50 °C
Referenz
meso-Substitution Activates Oxoiron(IV) Porphyrin π-Cation Radical Complex More Than Pyrrole-β-Substitution for Atom Transfer Reaction
Fukui, Nami; Ueno, Kanako; Hada, Masahiko ; Fujii, Hiroshi, Inorganic Chemistry, 2021, 60(5), 3207-3217

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sodium amalgam Solvents: Ethanol ;  60 - 70 °C
Referenz
Sodium amalgam
Buszek, Keith R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: 5,10,15,20-Tetrakis(N-methyl-4′-pyridyl)porphyrinato iron(III) Solvents: Acetonitrile ,  Water ;  20 - 90 min, pH 4.7, 20 °C
Referenz
A Highly Reactive P450 Model Compound I
Bell, Seth R.; Groves, John T., Journal of the American Chemical Society, 2009, 131(28), 9640-9641

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Mercury ,  Sodium Solvents: Ethanol
Referenz
Spasmolytics derived from xanthene
Goldberg, A. A.; Wragg, A. H., Journal of the Chemical Society, 1957, 4823, 4823-9

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Hydrogen Catalysts: Nickel Solvents: Ethanol ;  2 h, 50 - 60 °C
Referenz
Organic analysis reagent - synthesis method research of xanthydrol
Li, Gong-an; Liu, Jin-gui, Henan Shifan Daxue Xuebao, 2002, 30(2), 97-98

Synthetic Routes 6

Reaktionsbedingungen
Referenz
Reduction of some carbonyl groups by ion exchange resin supported borohydride
Hu, Mougang; Chen, Jing; Chen, Fener; Chen, Jiawei, Zhongguo Yiyao Gongye Zazhi, 1991, 22(10), 461-2

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Acridan Solvents: Acetic acid
Referenz
Reduction of xanthone and thioxanthone by acridan
Yunnikova, L. P.; Tigina, O. V., Zhurnal Organicheskoi Khimii, 1993, 29(3), 651-2

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Zinc Solvents: Toluene
Referenz
A process for preparing xanthene-9-carboxylic acid as intermediate for manufacturing propantheline bromide
, China, , ,

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Sodium amalgam Solvents: Ethanol
Referenz
Xanthydrol
Holleman, A. F., Organic Syntheses, 1927, 7, 88-9

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride ;  0 °C; 30 min, 0 °C; 0 °C → rt
1.2 Reagents: Water
Referenz
Lewis Acid-Catalyzed Diastereoselective C-C Bond Insertion of Diazo Esters into Secondary Benzylic Halides for the Synthesis of α,β-Diaryl-β-haloesters
Wang, Fei ; Nishimoto, Yoshihiro ; Yasuda, Makoto, Angewandte Chemie, 2022, 61(29),

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: 2925284-43-9 Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Hydrogen ;  16 h, 50 bar, 25 °C
Referenz
A Tailored Versatile and Efficient NHC-Based NNC-Pincer Manganese Catalyst for Hydrogenation of Polar Unsaturated Compounds
Wei, Zeyuan; Li, Hengxu; Wang, Yujie ; Liu, Qiang, Angewandte Chemie, 2023, 62(23),

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Cesium fluoride Solvents: Acetonitrile ;  14 h, rt
Referenz
Reaction of benzyne with formamides and acetylimidazole
Okuma, Kentaro; Nojima, Akiko; Nakamura, Yuki; Matsunaga, Nahoko; Nagahora, Noriyoshi; et al, Bulletin of the Chemical Society of Japan, 2011, 84(3), 328-332

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Zinc Solvents: Ethanol ;  rt → reflux; 2 h, reflux
Referenz
Research for synthesis of xanthydrol
Xu, Bo, Anhui Huagong, 2012, 38(3),

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  overnight, rt
Referenz
Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling
Tokairin, Yoshinori; Soloshonok, Vadim A.; Moriwaki, Hiroki; Konno, Hiroyuki, Amino Acids, 2019, 51(3), 419-432

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Cesium fluoride Solvents: Acetonitrile ;  15 h, rt
1.2 Reagents: Sodium chloride Solvents: Water
Referenz
Reaction of Benzyne with Salicylaldehydes: General Synthesis of Xanthenes, Xanthones, and Xanthols
Okuma, Kentaro; Nojima, Akiko; Matsunaga, Nahoko; Shioji, Kosei, Organic Letters, 2009, 11(1), 169-171

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Ozone
Referenz
Ozonization of xanthene
Matsui, Masaki; Miyamoto, Yoshihiko; Shibata, Katsuyoshi; Takase, Yoshimi, Bulletin of the Chemical Society of Japan, 1984, 57(2), 603-4

Xanthydrol Raw materials

Xanthydrol Preparation Products

Xanthydrol Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:90-46-0)9-Hydroxyxanthene
Bestellnummer:1659515
Bestandsstatus:in Stock
Menge:Company Customization
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 17:00
Preis ($):discuss personally

Xanthydrol Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:90-46-0)Xanthydrol
A929068
Reinheit:99%/99%
Menge:25g/100g
Preis ($):174.0/629.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-46-0)9-Hydroxyxanthene
1659515
Reinheit:98%
Menge:Company Customization
Preis ($):Untersuchung